N-(2-Chloro-5-((5-methyl-3-oxocyclohex-1-enyl)amino)phenyl)propanamide hydrochloride is a compound with significant research applications. Its molecular formula is , and it has a molecular weight of approximately 343.25 g/mol . This compound is classified as a propanamide, which is a type of amide derived from propanoic acid, and it includes a chlorinated aromatic ring, contributing to its potential biological activity.
The synthesis of N-(2-Chloro-5-((5-methyl-3-oxocyclohex-1-enyl)amino)phenyl)propanamide hydrochloride typically involves several steps, including:
These methods require careful control of reaction conditions to achieve high yields and purity .
The molecular structure of N-(2-Chloro-5-((5-methyl-3-oxocyclohex-1-enyl)amino)phenyl)propanamide hydrochloride can be described as follows:
CCC(=O)NC1=C(C=CC(=C1)[NH+]=C2CC(CC(=C2)O)C)Cl.[Cl-] .GWKJOGIZYHKQAN-UHFFFAOYSA-N.The compound features a chlorinated phenyl ring, an amide group, and a cyclohexene structure, indicating potential for various interactions in biological systems.
N-(2-Chloro-5-((5-methyl-3-oxocyclohex-1-enyl)amino)phenyl)propanamide hydrochloride can participate in several chemical reactions:
These reactions are essential for modifying the compound for various applications in medicinal chemistry.
The mechanism of action for N-(2-Chloro-5-((5-methyl-3-oxocyclohex-1-enyl)amino)phenyl)propanamide hydrochloride is not fully elucidated but may involve:
Further studies are required to clarify its specific mechanisms in biological systems.
The physical and chemical properties of N-(2-Chloro-5-((5-methyl-3-oxocyclohex-1-enyl)amino)phenyl)propanamide hydrochloride include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 343.25 g/mol |
| Melting Point | Not available |
| Boiling Point | Not available |
| Purity | Typically 95% |
These properties indicate that while some data is missing, the compound is suitable for various laboratory applications due to its stability and relatively high purity levels .
N-(2-Chloro-5-((5-methyl-3-oxocyclohex-1-enyl)amino)phenyl)propanamide hydrochloride has several potential scientific uses:
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5